![molecular formula C25H28ClN3O3 B2627629 N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide CAS No. 1291845-95-8](/img/structure/B2627629.png)
N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various computational methods, such as the DFT-B3LYP method, which can computationally analyze spectroscopic properties, including charge transfer processes through NBO, HOMO-LUMO, Fukui function, FMO calculations, and topology analyses of ELF, LOL RDG visualization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been studied for their interactions with various receptors. For example, N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various computational methods. For instance, the DFT-B3LYP method can be used to analyze spectroscopic properties, including charge transfer processes through NBO, HOMO-LUMO, Fukui function, FMO calculations, and topology analyses of ELF, LOL RDG visualization .Applications De Recherche Scientifique
Antagonist Synthesis and Molecular Interaction Studies
CCR5 Antagonists : Research into structurally similar compounds has led to the synthesis of novel CCR5 antagonists, indicating potential applications in treating diseases like HIV. The synthesis processes involve complex reactions, demonstrating the compound's role in developing therapeutic agents (H. Bi, 2015).
Dopamine Receptor Ligands : Studies have focused on derivatives with high affinity and selectivity for dopamine D(4) receptors, suggesting implications in neurological conditions. Structural modifications have been explored to optimize receptor affinity and selectivity (R. Perrone et al., 2000).
Metabolic and Excretion Pathway Elucidation
- Metabolite Identification : Investigation into the metabolic pathways of related compounds has provided insights into their renal and hepatic excretion processes, essential for understanding drug metabolism and safety (K. Umehara et al., 2009).
Structural and Pharmacological Studies
Molecular Structure Analysis : Studies on the molecular structure and interactions of related compounds have contributed to a deeper understanding of their pharmacological properties and potential therapeutic applications. This includes detailed analyses of their conformations and binding interactions with biological targets (J. Shim et al., 2002).
Nootropic Activity : Research into oxopyrrolidine derivatives has explored their potential as nootropic agents, indicating the compound's relevance in cognitive enhancement and treatment of neurodegenerative diseases (V. Valenta et al., 1994).
Propriétés
IUPAC Name |
N-[1-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-4-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O3/c1-2-17-3-5-18(6-4-17)24(31)27-21-11-13-28(14-12-21)25(32)19-15-23(30)29(16-19)22-9-7-20(26)8-10-22/h3-10,19,21H,2,11-16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIOFORZSNVDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.